6-Amino-5,8-dimethoxy-2,3-dimethylquinoxaline
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Overview
Description
5,8-Dimethoxy-2,3-dimethylquinoxalin-6-amine is a heterocyclic compound with the molecular formula C₁₂H₁₅N₃O₂ It is characterized by the presence of a quinoxaline ring substituted with methoxy and methyl groups, as well as an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-dimethoxy-2,3-dimethylquinoxalin-6-amine typically involves the condensation of appropriate substituted o-phenylenediamine with a suitable diketone. One common method includes the reaction of 2,3-dimethylquinoxaline with methoxy-substituted benzene derivatives under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of 5,8-dimethoxy-2,3-dimethylquinoxalin-6-amine may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethoxy-2,3-dimethylquinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline or tetrahydroquinoxaline derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
5,8-Dimethoxy-2,3-dimethylquinoxalin-6-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5,8-dimethoxy-2,3-dimethylquinoxalin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5,8-Dimethoxy-2,3-dimethylquinoxaline
- 6-Amino-5,8-dimethoxyquinoxaline
- 2,3-Dimethyl-5,8-dimethoxyquinoxaline
Uniqueness
5,8-Dimethoxy-2,3-dimethylquinoxalin-6-amine is unique due to the presence of both methoxy and methyl groups on the quinoxaline ring, as well as the amine group at the 6-position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
56393-25-0 |
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Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
5,8-dimethoxy-2,3-dimethylquinoxalin-6-amine |
InChI |
InChI=1S/C12H15N3O2/c1-6-7(2)15-11-10(14-6)9(16-3)5-8(13)12(11)17-4/h5H,13H2,1-4H3 |
InChI Key |
RMQLVHBOWJTTRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C(=C2N=C1C)OC)N)OC |
Origin of Product |
United States |
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